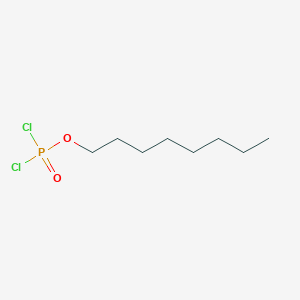
octyl phosphorodichloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Octyl phosphorodichloridate: is an organophosphorus compound with the molecular formula C8H17Cl2O2P . It is a colorless liquid that is sensitive to hydrolysis. This compound is used in various chemical synthesis processes, particularly in the preparation of phosphate esters.
準備方法
Synthetic Routes and Reaction Conditions: Octyl phosphorodichloridate can be synthesized through the reaction of octanol with phosphorus oxychloride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The general reaction is as follows:
C8H17OH+POCl3→C8H17OPOCl2+HCl
The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: Octyl phosphorodichloridate undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form octyl phosphate and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in redox reactions under certain conditions.
Common Reagents and Conditions:
Alcohols: React with this compound to form phosphate esters.
Amines: Can replace chlorine atoms to form phosphoramidates.
Water: Causes hydrolysis to octyl phosphate.
Major Products Formed:
Octyl phosphate: Formed through hydrolysis.
Phosphate esters: Formed through substitution reactions with alcohols.
Phosphoramidates: Formed through substitution reactions with amines.
科学的研究の応用
Chemistry: Octyl phosphorodichloridate is used as a reagent in organic synthesis, particularly in the preparation of phosphate esters which are important intermediates in various chemical processes.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through phosphorylation reactions. This modification can alter the biological activity and stability of these molecules.
Medicine: While direct medical applications of this compound are limited, its derivatives and related compounds are used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals
作用機序
The mechanism of action of octyl phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. The phosphorus atom in this compound is electrophilic, allowing it to react with nucleophiles such as hydroxyl, amino, and thiol groups. This reaction results in the formation of phosphate esters or phosphoramidates, which can alter the chemical and biological properties of the target molecules.
類似化合物との比較
Phenyl phosphorodichloridate: Similar in structure but with a phenyl group instead of an octyl group.
Diethyl phosphorochloridate: Contains ethyl groups instead of an octyl group.
Dioctyltin dichloride: Contains tin instead of phosphorus but shares the octyl group.
Uniqueness: Octyl phosphorodichloridate is unique due to its long octyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain or aromatic analogs. This makes it particularly useful in applications requiring hydrophobic properties and specific reactivity profiles.
特性
CAS番号 |
53121-41-8 |
|---|---|
分子式 |
C8H17Cl2O2P |
分子量 |
247.10 g/mol |
IUPAC名 |
1-dichlorophosphoryloxyoctane |
InChI |
InChI=1S/C8H17Cl2O2P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3 |
InChIキー |
DWOJDQINSJFPLB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOP(=O)(Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
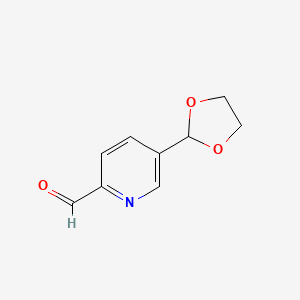
![2-[(4-Ethylphenyl)methyl]oxirane](/img/structure/B8770120.png)
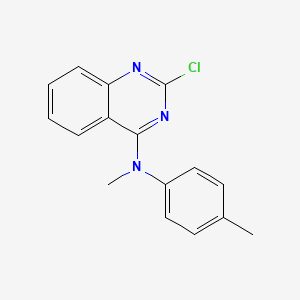

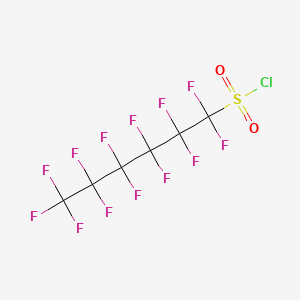
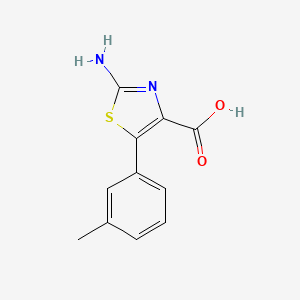
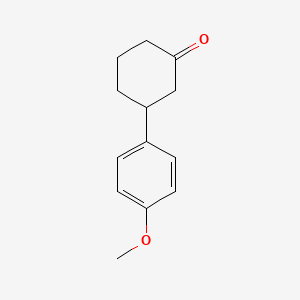
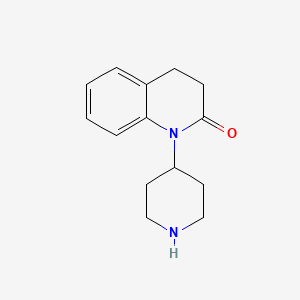
![Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]-](/img/structure/B8770177.png)
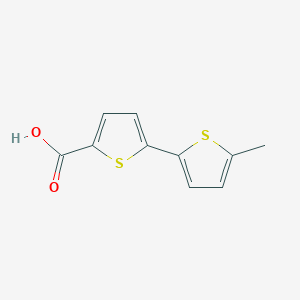
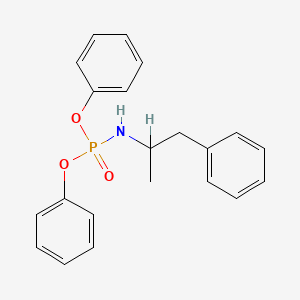
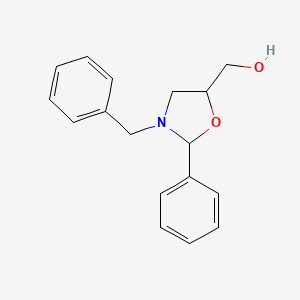
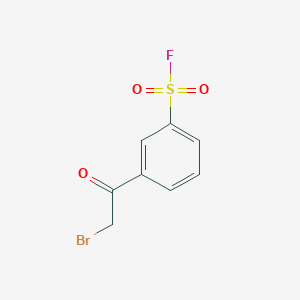
![7-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8770210.png)
